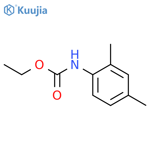

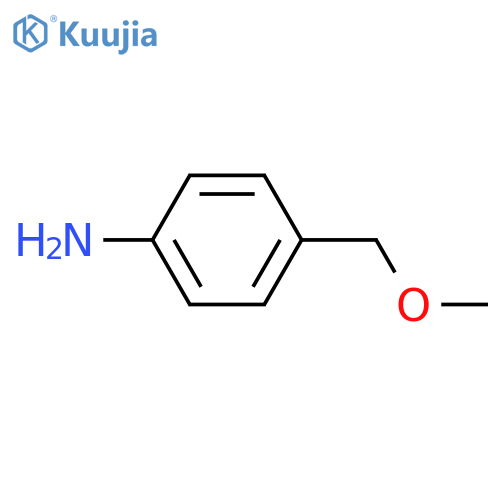

Cas no 80936-82-9 (4-(Methoxymethyl)aniline)

4-(Methoxymethyl)aniline Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-(Methoxymethyl)aniline

- 4-(methoxymethyl)benzenamine

- Benzenamine,4-(methoxymethyl)-

- 4-(Methoxymethyl)benzenamine (ACI)

- p-Toluidine, α-methoxy- (6CI)

- 4-Aminobenzyl methyl ether

- 4-Methoxymethylaniline

- 4-Methoxymethylphenylamine

- MFCD06804487

- [4-(methoxymethyl)phenyl]amine

- EN300-119849

- SCHEMBL513260

- Z240084568

- DTXSID50570102

- SY003771

- SCHEMBL3509980

- BBL030690

- XH1344

- 4-(methoxymethyl)aniline, AldrichCPR

- AKOS000111564

- 80936-82-9

- CS-0150192

- DS-17520

- DB-018686

- STL368234

- Benzenamine, 4-(methoxymethyl)-

-

- MDL: MFCD06804487

- Inchi: 1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3

- Chave InChI: URSADVDNUKPSIK-UHFFFAOYSA-N

- SMILES: O(CC1C=CC(N)=CC=1)C

Propriedades Computadas

- Massa Exacta: 137.08400

- Massa monoisotópica: 137.084063974g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 2

- Complexidade: 87.3

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 35.2Ų

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: nothing

Propriedades Experimentais

- Densidade: 1.048

- Ponto de ebulição: 224.9℃ at 760 mmHg

- Ponto de Flash: 93.539℃

- Índice de Refracção: 1.551

- PSA: 35.25000

- LogP: 1.99640

4-(Methoxymethyl)aniline Informações de segurança

- Código da categoria de perigo: 22

-

Identificação dos materiais perigosos:

4-(Methoxymethyl)aniline Dados aduaneiros

- CÓDIGO SH:2922199090

- Dados aduaneiros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(Methoxymethyl)aniline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | M269548-50mg |

4-(Methoxymethyl)aniline |

80936-82-9 | 50mg |

$ 65.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1045246-100g |

4-(METHOXYMETHYL)ANILINE |

80936-82-9 | 98% | 100g |

$1115 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220832-5g |

4-(Methoxymethyl)aniline |

80936-82-9 | 98% | 5g |

¥716.00 | 2024-07-28 | |

| Enamine | EN300-119849-0.5g |

4-(methoxymethyl)aniline |

80936-82-9 | 95% | 0.5g |

$62.0 | 2023-05-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69980-1g |

4-(Methoxymethyl)aniline |

80936-82-9 | 1g |

¥356.0 | 2021-09-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M839453-250mg |

4-(Methoxymethyl)aniline |

80936-82-9 | 97% | 250mg |

¥112.50 | 2022-09-01 | |

| TRC | M269548-100mg |

4-(Methoxymethyl)aniline |

80936-82-9 | 100mg |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003771-0.25g |

4-(Methoxymethyl)aniline |

80936-82-9 | ≥98% | 0.25g |

¥46.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003771-5g |

4-(Methoxymethyl)aniline |

80936-82-9 | ≥98% | 5g |

¥550.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003771-100g |

4-(Methoxymethyl)aniline |

80936-82-9 | ≥98% | 100g |

¥6600.00 | 2024-07-09 |

4-(Methoxymethyl)aniline Método de produção

Método de produção 1

1.2 Reagents: Sodium carbonate Solvents: Water

1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Método de produção 2

2.1 Reagents: Iron , Sodium chloride Solvents: Water ; 30 min, reflux; 1 h, reflux; 2 h, reflux; cooled

Método de produção 3

Método de produção 4

Método de produção 5

Método de produção 6

Método de produção 7

Método de produção 8

2.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Método de produção 9

2.1 Reagents: Potassium carbonate Solvents: Acetone

2.2 Reagents: Sodium hydroxide

2.3 Solvents: Dichloromethane

3.1 Reagents: Indium , Ammonium chloride Solvents: Ethanol

3.2 Solvents: Water

3.3 Reagents: Sodium hydroxide

3.4 Solvents: Dichloromethane , Ethyl acetate

Método de produção 10

1.2 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Catalysts: Tempo , Cuprous chloride Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C

3.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Método de produção 11

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Método de produção 12

1.2 Reagents: Sodium hydroxide

1.3 Solvents: Dichloromethane

2.1 Reagents: Indium , Ammonium chloride Solvents: Ethanol

2.2 Solvents: Water

2.3 Reagents: Sodium hydroxide

2.4 Solvents: Dichloromethane , Ethyl acetate

Método de produção 13

1.2 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tempo , Cuprous chloride Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C

2.2 Reagents: Sodium carbonate Solvents: Water

2.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Método de produção 14

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Método de produção 15

2.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Método de produção 16

Método de produção 17

2.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

4-(Methoxymethyl)aniline Raw materials

- N-(benzenesulfonyl)-S-phenylfluoranesulfonamido

- 1-(Methoxymethyl)-4-nitrobenzene

-

- Carbamic acid, 2,4-dimethylphenyl, ethyl ester

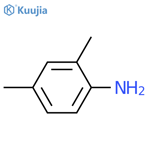

- 2,4-dimethylaniline

- 4-Nitrobenzenemethanol

- Carbamic acid, (4-methylphenyl)-, ethyl ester

- 4-Aminobenzyl alcohol

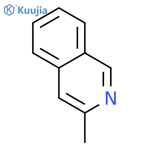

- 3-Methylisoquinoline

- N-(4-methylphenyl)acetamide

4-(Methoxymethyl)aniline Preparation Products

4-(Methoxymethyl)aniline Literatura Relacionada

-

1. Indium metal as a reducing agent in organic synthesisMichael R. Pitts,Justin R. Harrison,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2001 955

80936-82-9 (4-(Methoxymethyl)aniline) Produtos relacionados

- 53473-83-9(3-(Methoxymethyl)aniline)

- 1805388-37-7(Methyl 3-amino-2-(bromomethyl)-5-(difluoromethyl)pyridine-4-carboxylate)

- 75507-51-6(N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methoxybenzamide)

- 1006334-06-0({2-Methyl-3-3-(trifluoromethyl)-1H-pyrazol-1-ylpropyl}amine)

- 2060030-62-6(2-ethyl-5,8-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile)

- 859859-96-4(4-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-6-hydroxy-2H-chromen-2-one)

- 2015804-19-8({1-2-(morpholin-4-yl)ethylazetidin-2-yl}methanamine)

- 116692-82-1(2-methyl-N-(1-phenylethyl)cyclohexan-1-amine)

- 1696664-54-6(tert-butyl 4-(iodomethyl)-4-(3-methylcyclohexyl)oxypiperidine-1-carboxylate)

- 403715-29-7(methyl 2-(2-chloro-5-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate)